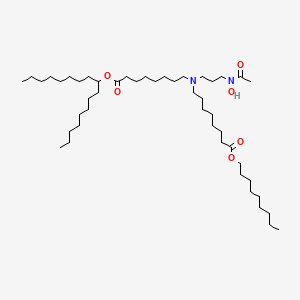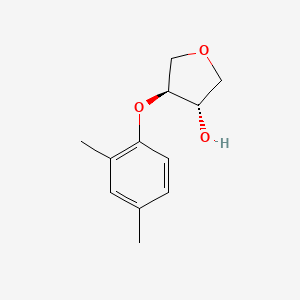
Henicosan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Henicosan-8-ol is a long-chain primary fatty alcohol with the molecular formula C21H44O It is a derivative of henicosane, where a hydroxyl group is attached to the eighth carbon atom in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Henicosan-8-ol can be synthesized through several methods. One common approach involves the reduction of henicosanoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions. Another method involves the hydroboration-oxidation of henicosene, where borane (BH3) is used in the first step, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of henicosanoic acid or its esters. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Henicosan-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to henicosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to henicosane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Henicosanoic acid.
Reduction: Henicosane.
Substitution: Henicosyl chloride.
Scientific Research Applications
Henicosan-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain alcohols and fatty acids. It also serves as a model compound for studying the properties of long-chain alcohols.
Biology: this compound is studied for its role in biological membranes and its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an emollient in skincare products.
Industry: It is used in the production of surfactants, lubricants, and plasticizers. Its long hydrophobic chain makes it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of henicosan-8-ol involves its interaction with biological membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with lipid bilayers. This dual interaction can affect membrane fluidity and permeability, leading to various biological effects. In antimicrobial applications, this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Henicosan-8-ol can be compared with other long-chain alcohols such as:
Henicosan-1-ol: Similar in structure but with the hydroxyl group at the first carbon atom.
Henicosan-11-ol: The hydroxyl group is at the eleventh carbon atom.
Heneicosane: The parent hydrocarbon without the hydroxyl group.
Uniqueness: this compound is unique due to the position of its hydroxyl group, which influences its chemical reactivity and interaction with biological membranes. This positional difference can lead to variations in its physical properties and applications compared to other long-chain alcohols.
Properties
Molecular Formula |
C21H44O |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
henicosan-8-ol |
InChI |
InChI=1S/C21H44O/c1-3-5-7-9-10-11-12-13-14-16-18-20-21(22)19-17-15-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
BZBIAMKUHQYIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)

![2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)


![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)

![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)





